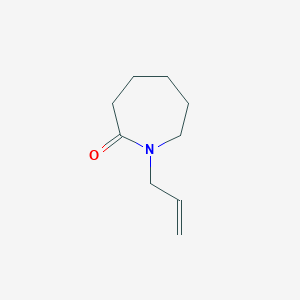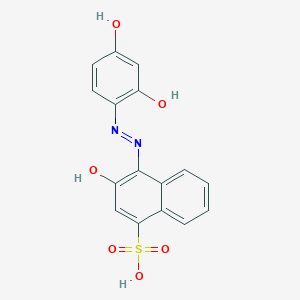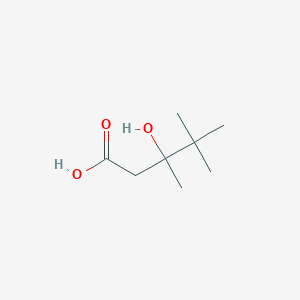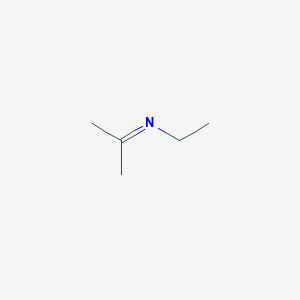
9-Anthracenesulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthracenesulfonic acid sodium salt is a water-soluble fluorescent dye that is commonly used in scientific research for a variety of applications. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon that is commonly found in coal tar and other organic materials. This compound has become increasingly popular in recent years due to its unique properties and its ability to be used in a wide range of experimental settings.
Wirkmechanismus
The mechanism of action of 9-Anthracenesulfonic acid sodium salt is based on its ability to fluoresce when exposed to light of a specific wavelength. This fluorescence is due to the excitation of the compound's aromatic ring system, which results in the emission of light at a higher wavelength. This property makes it an ideal tool for the detection of biomolecules and other cellular processes.
Biochemische Und Physiologische Effekte
9-Anthracenesulfonic acid sodium salt has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is commonly used in laboratory experiments at concentrations that do not pose a risk to human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-Anthracenesulfonic acid sodium salt is its high water solubility, which makes it easy to use in a wide range of experimental settings. Additionally, its fluorescence properties make it an ideal tool for the detection of biomolecules and other cellular processes. However, one limitation of this compound is its sensitivity to pH changes, which can affect its fluorescence properties. Additionally, its fluorescence may be affected by the presence of other compounds in the experimental system.
Zukünftige Richtungen
There are many potential future directions for research involving 9-Anthracenesulfonic acid sodium salt. One area of interest is the development of new fluorescent probes based on this compound, which could be used to detect a wider range of biomolecules and cellular processes. Additionally, researchers may investigate the use of this compound in vivo, to determine its potential applications in medical imaging and diagnosis. Finally, there is potential for the development of new synthetic methods for the production of 9-Anthracenesulfonic acid sodium salt, which could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of 9-Anthracenesulfonic acid sodium salt is typically achieved through the sulfonation of anthracene with sulfuric acid and subsequent neutralization with sodium hydroxide. This process results in the formation of the sodium salt of 9-Anthracenesulfonic acid, which is highly water-soluble and can be easily purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
9-Anthracenesulfonic acid sodium salt has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. Additionally, it can be used as a pH indicator and as a marker for the study of cellular processes such as endocytosis and exocytosis.
Eigenschaften
CAS-Nummer |
17213-01-3 |
|---|---|
Produktname |
9-Anthracenesulfonic acid sodium salt |
Molekularformel |
C14H9NaO3S |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
sodium;anthracene-9-sulfonate |
InChI |
InChI=1S/C14H10O3S.Na/c15-18(16,17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
WDCMKBHAIQHTDO-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
Synonyme |
9-Anthracenesulfonic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



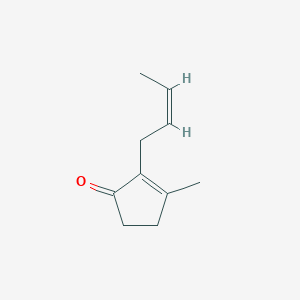
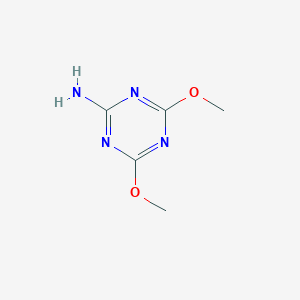

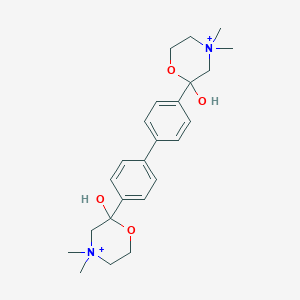
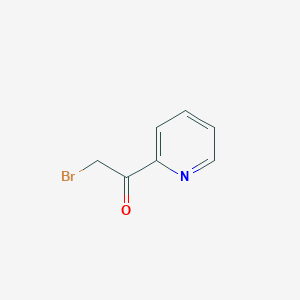
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
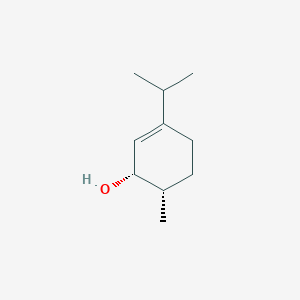
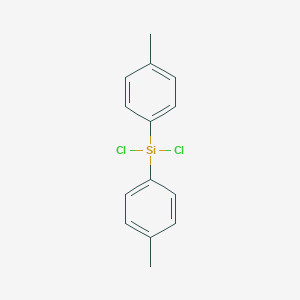
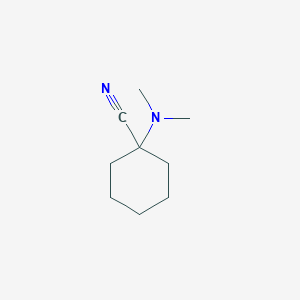
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
